2-Chloropyridine-d4

Übersicht

Beschreibung

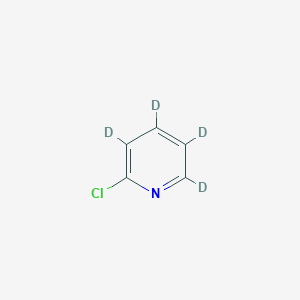

2-Chloropyridine-d4 (CAS: 1001003-94-6) is a deuterated analog of 2-chloropyridine, where four hydrogen atoms in the pyridine ring are replaced with deuterium (D). Its molecular formula is C5ClD4N, with a molecular weight of 117.57 g/mol . This compound is primarily used in scientific research, particularly as an isotopic tracer in environmental chemistry, pharmacokinetics, and reaction mechanism studies. Its deuterated structure enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, reducing background interference .

Key properties include:

Vorbereitungsmethoden

Synthetic Routes for 2-Chloropyridine-d4

Gas-Phase Chlorination of Deuterated Pyridine

The gas-phase chlorination method, adapted from non-deuterated 2-chloropyridine synthesis , involves reacting deuterated pyridine (pyridine-d5) with chlorine gas under ultraviolet (UV) irradiation. Key steps include:

-

Deuterated Pyridine Preparation : Pyridine-d5 is synthesized via catalytic exchange using deuterium oxide (D₂O) and platinum-group metal catalysts at elevated temperatures (150–200°C). This process achieves >99% deuteration at all five positions of the pyridine ring.

-

Chlorination Reaction : Pyridine-d5 is mixed with chlorine gas in a molar ratio of 1:0.70–0.80 within a glass reactor containing a helical filler to enhance mixing . UV light (λ = 380–480 nm) initiates radical chlorination, preferentially substituting the hydrogen at the 2-position with chlorine. The reaction occurs at 150–170°C for 3–5 seconds, yielding this compound as the primary product.

Mechanistic Insight :

The UV-induced homolytic cleavage of Cl₂ generates chlorine radicals, which abstract a hydrogen atom from the pyridine-d5 ring. The resultant pyridinyl radical reacts with another Cl₂ molecule to form this compound and HCl. The deuterium atoms at positions 3, 4, 5, and 6 remain intact due to kinetic isotope effects that favor hydrogen abstraction over deuterium .

Post-Synthetic Deuteration of 2-Chloropyridine

This two-step approach involves synthesizing 2-chloropyridine via conventional methods followed by selective deuteration:

-

Base Compound Synthesis : 2-Chloropyridine is prepared using the gas-phase method described in the patent , yielding 85–90% purity.

-

Isotopic Exchange :

-

Acid-Catalyzed Exchange : Heating 2-chloropyridine in D₂O with concentrated DCl at 120°C for 48 hours replaces hydrogens at positions 3, 4, 5, and 6 with deuterium. The reaction is quenched by rapid cooling to prevent back-exchange.

-

Metal-Catalyzed Exchange : Palladium-on-carbon (Pd/C) or rhodium catalysts facilitate H-D exchange at 80°C under deuterium gas (D₂) pressure (3–5 atm). This method achieves 95–98% deuteration at the target positions within 24 hours.

-

Challenges :

-

Position 2 remains non-deuterated due to the electron-withdrawing effect of the chlorine atom, which deactivates the ring toward electrophilic substitution.

-

Competing side reactions, such as hydrolysis to pyridone derivatives, are suppressed by maintaining anhydrous conditions.

Industrial Production Methods

Large-Scale Deuteration Reactors

Industrial facilities utilize continuous-flow reactors equipped with:

-

Deuterium Gas Injection Systems : Precise control of D₂ partial pressure (1–2 atm) ensures uniform deuteration.

-

Temperature-Modulated Zones : Separate zones for chlorination (150–170°C) and deuteration (80–120°C) prevent thermal degradation.

Process Optimization

Key Parameters :

Yield and Purity :

-

Gas-phase chlorination of pyridine-d5 achieves 70–75% yield with 98% isotopic purity.

-

Post-synthetic deuteration methods yield 60–65% due to incomplete exchange and side reactions.

Reaction Conditions and Catalysts

Role of Activators

Ammonia (NH₃) or deuterated ammonia (ND₃) is added in molar ratios of 1:0.10–0.25 relative to pyridine to lower activation energy and enhance chlorination efficiency . ND₃ minimizes proton contamination during deuteration.

Solvent Systems

-

Gas-Phase Reactions : Solvent-free conditions prevent isotopic dilution.

-

Liquid-Phase Deuteration : Deuterated solvents (e.g., DMF-d7, D₂O) are used to maintain deuterium enrichment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR : Residual proton signals at positions 3–6 indicate incomplete deuteration.

-

²H-NMR : Quantifies deuterium incorporation, with peaks at δ 6.8–7.5 ppm confirming aromatic deuteration.

Mass Spectrometry (MS)

-

High-Resolution MS (HRMS) : Expected m/z for C₅D₄ClN: 121.55 (M⁺). Deviations >0.01 Da suggest isotopic impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloropyridine-d4 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles, leading to the formation of various pyridine derivatives.

Oxidation Reactions: Oxidation of this compound can yield 2-chloropyridine-N-oxide.

Reduction Reactions: Reduction processes can convert this compound into other reduced forms of pyridine derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: 2-Chloropyridine-N-oxide.

Reduction Products: Reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Mass Spectrometry and NMR Studies

Due to its deuterated nature, 2-Chloropyridine-d4 is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The presence of deuterium enhances the resolution and sensitivity of these analytical techniques, allowing for more accurate structural elucidation of compounds in complex mixtures.

| Application | Description |

|---|---|

| NMR Spectroscopy | Enhances signal resolution; reduces background noise. |

| Mass Spectrometry | Improves detection limits and quantification accuracy. |

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is used in the development of antihistamines, antiarrhythmics, and other therapeutic agents.

- Example Case Study:

The synthesis of chlorphenamine , an antihistamine, involves the reaction of this compound with other reagents to yield the final product. This process highlights its role in drug formulation and development.

Pharmaceutical Research

In drug metabolism studies, deuterated compounds like this compound are employed to trace metabolic pathways and understand pharmacokinetics due to their distinct isotopic signature.

Agrochemical Applications

Synthesis of Fungicides and Herbicides

this compound is utilized in the production of agrochemicals, particularly fungicides and herbicides. Its role as an intermediate allows for the creation of effective crop protection agents.

- Example Case Study:

The synthesis of pyrithione , a biocide used in agricultural products and cosmetics, involves this compound as a precursor. This showcases its importance in both agricultural and cosmetic applications.

Chemical Synthesis

Catalysis

In synthetic organic chemistry, this compound can act as a catalyst or reactant in various reactions, including halogenation processes that are essential for forming C–C and C–N bonds.

| Process Type | Description |

|---|---|

| Halogenation | Used to introduce halogen atoms into organic molecules efficiently. |

| Cross-Coupling Reactions | Facilitates the formation of complex organic structures through coupling reactions. |

Environmental Studies

Toxicological Assessments

Research involving this compound also extends to environmental toxicology, where it is assessed for mutagenicity and potential carcinogenic effects. Such studies are crucial for understanding the safety profile of chemicals used in industry.

Wirkmechanismus

The mechanism of action of 2-Chloropyridine-d4 is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. These changes can influence the compound’s interactions with molecular targets and pathways, making it useful in various research applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1.1 2-Chloropyridine (CAS 109-09-1)

- Molecular formula : C5H4ClN (MW: 113.54 g/mol).

- Key differences: Non-deuterated; chlorine at the 2-position of the pyridine ring.

- Applications : Widely used as a pharmaceutical intermediate (e.g., antihistamines, agrochemicals) .

- Safety : Similar toxicity profile (毒 II, 危 4-2-III) but lacks isotopic labeling utility .

2.1.2 3-Chloropyridine (CAS 626-60-8)

- Molecular formula : C5H4ClN (MW: 113.54 g/mol).

- Key differences : Chlorine at the 3-position, altering electronic distribution and reactivity.

- Reactivity : The meta-chloro configuration reduces steric hindrance in nucleophilic substitution compared to 2-chloropyridine derivatives .

2.1.3 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6)

- Molecular formula : C5H3Cl2N3O (MW: 192.00 g/mol).

- Key differences : Dichlorinated pyrimidine core with an aldehyde functional group.

- Applications : Intermediate in heterocyclic synthesis; distinct from 2-chloropyridine-d4 in redox reactivity and hydrogen-bonding capacity .

Isotopic Analogues

2.2.1 this compound vs. 2-Chloropyridine

Research Findings :

- Kinetic Isotope Effects (KIE): Deuterium in this compound slows reaction rates in SNAr (nucleophilic aromatic substitution) by 2–3× compared to non-deuterated analogs, aiding mechanistic studies .

- Environmental Tracing: this compound detects sub-ppb levels of chlorinated pollutants in water, outperforming non-deuterated versions due to reduced signal overlap in mass spectrometry .

Research and Market Insights

- Synthetic Challenges : Deuterated compounds like this compound require specialized deuteration techniques (e.g., D2O exchange under catalysis), increasing production costs .

- Market Demand : 2-Chloropyridine dominates industrial applications (e.g., ~70% usage in agrochemicals), while the d4 variant occupies a niche in analytical research (2024 market share: <1%) .

Biologische Aktivität

2-Chloropyridine-d4 is a deuterated derivative of 2-chloropyridine, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, including its mutagenicity, cytotoxicity, and potential therapeutic applications based on various studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H4ClN (with deuterium substitution)

- Molecular Weight : 131.56 g/mol

- CAS Number : 1001003-94-6

Biological Activity Overview

The biological activity of this compound has been explored through various assays, primarily focusing on its mutagenic properties and interactions with cellular systems.

Mutagenicity Studies

-

Salmonella Typhimurium Assay :

- In a study conducted by the National Toxicology Program, this compound was tested in Salmonella strains TA97, TA98, TA100, and TA102. The compound was found to be non-mutagenic at concentrations up to 5000 µg/plate without metabolic activation but showed mutagenic effects with metabolic activation at concentrations up to 7500 µg/plate .

- The mutagenicity was linked to the formation of reactive oxygen species (ROS), particularly hydroxyl radicals, which were implicated in DNA damage.

- Chromosomal Aberrations :

- Mouse Lymphoma Assay :

Cytotoxicity and Antiproliferative Effects

Recent studies have examined the antiproliferative effects of derivatives of this compound against various cancer cell lines:

- Gastric Cancer Cell Line (SGC-7901) :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that modifications can enhance or diminish its activity against specific biological targets:

- Compounds with additional functional groups or different substituents on the pyridine ring often show varied levels of mutagenicity and cytotoxicity.

- For example, compounds containing oxadiazole moieties alongside the chloropyridine structure exhibited enhanced telomerase inhibitory activity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloropyridine-d4, and how does deuteration impact reaction optimization?

- Methodological Guidance :

- Deuterated analogs like this compound are typically synthesized via nucleophilic substitution reactions using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under anhydrous conditions .

- Isotopic purity (>99 atom% D) requires careful control of reaction kinetics to minimize proton contamination. Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to enhance deuteration efficiency .

- Post-synthesis, confirm deuteration levels using mass spectrometry (MS) or -NMR to detect residual proton signals .

Q. Which analytical techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Prioritize -NMR or -NMR to avoid interference from protonated impurities. Note that deuterium splitting in -NMR may complicate peak assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying isotopic distribution. For LC-MS, use deuterium-compatible columns to prevent isotopic exchange during separation .

- FT-IR : Monitor C–D stretching vibrations (~2100–2200 cm) to confirm deuteration, but cross-validate with NMR due to potential overlap with other functional groups .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Guidance :

- Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify deuterium loss or chloropyridine hydrolysis products .

- Store samples in amber vials under inert gas (e.g., argon) at –20°C to minimize isotopic exchange and thermal decomposition. Regularly validate storage stability using quantitative NMR .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Guidance :

- Use this compound as a probe in SNAr (nucleophilic aromatic substitution) reactions to quantify . Compare rate constants () for deuterated vs. non-deuterated substrates to elucidate transition-state geometry .

- For example, in amination reactions, a primary suggests bond cleavage at the deuterated position is rate-limiting. Pair kinetic data with computational modeling (DFT) to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in deuterium incorporation data when synthesizing this compound derivatives?

- Methodological Guidance :

- Scenario : Discrepancies between MS and NMR results may arise from partial deuteration or solvent exchange.

- Resolution :

Use -NMR to quantify site-specific deuteration.

Conduct MS/MS fragmentation to distinguish isotopic clusters from structural isomers.

Optimize quenching steps (e.g., rapid lyophilization) to prevent post-synthesis proton exchange .

- Cross-reference synthetic protocols with isotopic labeling literature to identify overlooked variables (e.g., solvent pH, catalyst choice) .

Q. What strategies improve the sensitivity and accuracy of detecting this compound in complex biological matrices?

- Methodological Guidance :

- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., 2-Chloropyridine-d7) to correct for matrix effects in LC-MS workflows .

- Chromatography : Employ HILIC (hydrophilic interaction liquid chromatography) columns to retain polar deuterated compounds, minimizing co-elution with endogenous metabolites .

- Data Validation : Apply isotope dilution analysis (IDA) to quantify trace levels (<1 ppm) and validate against certified reference materials .

Q. Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent purity, reaction times, and quenching methods, to enable independent replication .

- Error Analysis : Quantify uncertainties in deuteration levels using error propagation models and report confidence intervals in publications .

- Ethical Compliance : Adhere to safety guidelines for handling chlorinated compounds and deuterated reagents, including proper waste disposal and fume hood use .

Eigenschaften

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001003-94-6 | |

| Record name | 1001003-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.